2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide
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Overview
Description
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines
Mechanism of Action
Target of Action
Similar compounds such as pyrrolo[3,2-d]pyrimidines have been found to inhibit purine nucleoside phosphorylase (pnp) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a critical pathway for DNA and RNA synthesis in cells .
Mode of Action
This inhibition could disrupt the purine salvage pathway, affecting the synthesis of DNA and RNA in cells .
Biochemical Pathways
The compound likely affects the purine salvage pathway by inhibiting the activity of PNP . This pathway is responsible for the recycling of purines from degraded DNA and RNA, providing the necessary purines for new DNA and RNA synthesis. Disruption of this pathway can lead to a decrease in purine availability, affecting cell growth and proliferation .
Result of Action
Based on the potential inhibition of pnp and disruption of the purine salvage pathway, it can be hypothesized that the compound may lead to a decrease in cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or interaction domains of proteins, leading to modulation of their activity .
Cellular Effects
Preliminary studies suggest that similar pyrazolo[3,4-d]pyrimidine derivatives exhibit cytotoxic activities against various cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide typically involves multiple steps. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction may involve the use of polyphosphoric acid as a catalyst to facilitate the condensation process . Additionally, ultrasonic-assisted synthesis has been reported to improve yields and reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production. The use of advanced catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylacetamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also pyrazolopyrimidine derivatives and have been studied for their enzyme inhibitory properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been explored for their pharmacological activities.
Uniqueness
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide is unique due to its specific structural features, such as the hydroxyethyl and phenylacetamide moieties, which contribute to its distinct chemical and biological properties. These features may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-19(12-5-3-2-4-6-12)14(23)10-20-11-17-15-13(16(20)24)9-18-21(15)7-8-22/h2-6,9,11,22H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZQXUFTOYFJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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